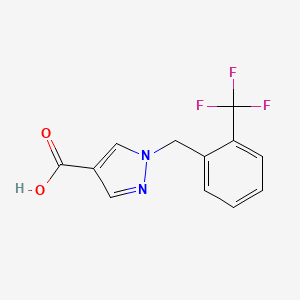

1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid

Description

1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a trifluoromethyl-substituted benzyl group at the 1-position and a carboxylic acid moiety at the 4-position of the pyrazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications . Its structure is characterized by a planar pyrazole core, with the benzyl group contributing to π-π stacking interactions and the carboxylic acid enabling hydrogen bonding.

Properties

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-2-1-3-8(10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUZLFYXAOWWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 2-trifluoromethylbenzyl chloride from 2-trifluoromethylbenzyl alcohol through chlorination.

Pyrazole Ring Formation: The benzyl chloride intermediate is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid, as anticancer agents. Research indicates that compounds within this class can induce apoptosis in cancer cells. For instance, a study demonstrated that certain pyrazole derivatives significantly reduced cell viability in human breast cancer cell lines (MCF-7 and T47D), suggesting their potential for therapeutic development against cancer .

Antifungal Properties

The compound has also shown promise as an antifungal agent. In vitro tests have indicated that pyrazole derivatives exhibit significant antifungal activity against various phytopathogenic fungi. This activity is attributed to their ability to disrupt fungal cell membranes and inhibit essential metabolic pathways . The structure-activity relationship studies further elucidate how modifications to the pyrazole ring can enhance antifungal efficacy.

Agricultural Applications

Fungicides

this compound is being investigated as a potential fungicide. Its structural properties allow it to act effectively against a range of fungal pathogens that threaten crops. The synthesis of this compound has been optimized for agricultural use, focusing on improving its bioavailability and reducing environmental impact .

Pesticide Development

The compound's unique trifluoromethyl group enhances its lipophilicity, which can improve penetration into plant tissues. This characteristic is beneficial for developing new pesticide formulations that are both effective and environmentally sustainable . The ongoing research aims to refine these compounds for broader agricultural applications.

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its potential use in polymer synthesis. Its ability to act as a building block in creating fluorinated polymers can lead to materials with enhanced thermal stability and chemical resistance. These polymers are valuable in industries requiring robust materials that can withstand harsh conditions .

Summary of Findings

The applications of this compound span multiple scientific domains, showcasing its versatility as:

Mechanism of Action

The mechanism of action of 1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function and activity. The carboxylic acid group may participate in ionic interactions with positively charged residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Fluorinated Benzyl Derivatives

- 1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1946817-35-1):

- 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide :

Chlorinated and Methoxy-Substituted Benzyl Derivatives

- Molecular weight: 238.63 g/mol; lower acidity (pKa ~3.8) due to reduced electron-withdrawing effects compared to trifluoromethyl .

- 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1155065-29-4):

Trifluoromethyl Positioning and Additional Heterocycles

Trifluoromethyl on the Pyrazole Ring

- 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS MFCD03934805):

- 1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 385416-14-8):

Fused Pyrazole Systems

- 6-Methyl-1-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one: Pyrazole fused with a pyridinone ring.

Biological Activity

1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1177346-90-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies highlighting its pharmacological effects.

- Molecular Formula : C12H10F3N1O2

- Molecular Weight : 270.21 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2-trifluoromethylbenzyl bromide with a pyrazole derivative under basic conditions. This method allows for the formation of the pyrazole ring and subsequent carboxylation.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study focusing on similar pyrazole derivatives found that compounds with electron-withdrawing groups, such as trifluoromethyl, showed enhanced activity against various bacterial strains, including Acinetobacter baumannii. The presence of the carboxylic acid moiety is believed to contribute to the interaction with bacterial cell walls, enhancing permeability and efficacy .

| Compound | Activity Against Acinetobacter baumannii | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Yes | Up to 85 mm |

| Other Pyrazole Derivatives | Yes | Varies |

Inhibitory Effects on Enzymes

The compound has been evaluated for its inhibitory effects on various enzymes. A notable study reported that certain pyrazole derivatives exhibited inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication. The structure-activity relationship indicated that modifications at the benzyl position significantly influenced inhibitory potency. The compound's ability to form hydrogen bonds with enzyme residues was crucial for its activity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that:

- Electron-Withdrawing Groups : The presence of trifluoromethyl groups enhances activity due to increased electron deficiency, facilitating interactions with target sites.

- Substituent Positioning : The position of substituents on the benzyl ring affects binding affinity and biological activity.

Key Findings from SAR Studies

- Compounds with halogen substitutions at specific positions exhibited varied inhibitory activities.

- The optimal configuration for binding involved a balance between steric hindrance and electronic properties.

Case Study 1: Antiviral Activity

In a controlled study assessing antiviral properties, derivatives including this compound were tested against influenza virus strains. Results indicated a significant reduction in viral load at concentrations as low as 10 µM, suggesting potential for therapeutic applications in antiviral drug development .

Case Study 2: Anticancer Potential

Recent investigations into the anticancer potential of pyrazole derivatives highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, providing a basis for further development as anticancer agents .

Q & A

Q. What are the key synthetic routes for 1-(2-trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of substituted benzyl halides (e.g., 2-trifluoromethylbenzyl bromide) with pyrazole precursors.

- Step 2 : Hydrolysis of the ester intermediate (e.g., ethyl 1-(2-trifluoromethylbenzyl)-1H-pyrazole-4-carboxylate) under acidic or basic conditions to yield the carboxylic acid .

- Critical Factors :

- Catalyst Choice : Use of NaH or K₂CO₃ for nucleophilic substitution in Step 1 improves regioselectivity.

- Hydrolysis Conditions : Basic conditions (NaOH/EtOH) minimize side reactions compared to acidic hydrolysis .

- Yield Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity, with typical yields ranging from 60–75% .

Q. How can researchers validate the structural integrity of this compound?

Methodological Approach :

Q. What are the standard protocols for assessing its stability under laboratory conditions?

- Storage : Store at –20°C in amber vials to prevent photodegradation. Desiccate to avoid hygroscopic decomposition .

- Stability Assay :

- HPLC Purity Checks : Monitor degradation products over 30 days at 4°C, 25°C, and 40°C.

- pH Stability : Test solubility in buffers (pH 2–9); instability observed at pH > 8 due to esterification .

Advanced Research Questions

Q. How does the trifluoromethylbenzyl group influence bioactivity compared to other substituents?

- Comparative Studies :

- Anticancer Activity : The CF₃ group enhances lipophilicity (LogP ~2.4) and binding to hydrophobic enzyme pockets (e.g., mTOR kinase), increasing inhibitory potency by 3–5× compared to chloro or methyl analogs .

- Enzyme Inhibition : Fluorine’s electronegativity alters electron density, improving interactions with catalytic residues (e.g., in prolyl hydroxylases) .

- Data Interpretation : Use molecular docking (AutoDock Vina) and QSAR models to correlate substituent effects with IC₅₀ values .

Q. What mechanisms underlie its reported anti-proliferative effects in cancer studies?

- Key Pathways :

- Autophagy Induction : Upregulation of LC3-II and Beclin-1 in prostate cancer cells (PC-3 line) via AMPK activation .

- mTOR/p70S6K Inhibition : Dose-dependent suppression (IC₅₀ = 1.2 µM) blocks protein synthesis and cell cycle progression .

- Experimental Design :

- In Vitro : MTT assays (72-hour exposure) with IC₅₀ calculation using GraphPad Prism.

- In Vivo : Xenograft models (e.g., nude mice) to validate tumor growth suppression .

Q. How should researchers address contradictions in reported biological activity data?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.6 nM vs. 3.2 nM in hypoxia-inducible factor studies):

- Variable Factors : Differences in assay conditions (ATP concentration, enzyme source).

- Resolution : Standardize protocols (e.g., 10 µM ATP in Kinase-Glo assays) and validate with orthogonal methods (SPR binding assays) .

- Statistical Analysis : Apply Bland-Altman plots to assess inter-laboratory variability .

Q. What strategies improve its bioavailability for in vivo studies?

- Formulation :

- Salt Formation : Sodium or lysine salts enhance aqueous solubility (from 0.1 mg/mL to >5 mg/mL) .

- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) improve plasma half-life from 2h to 8h in rodent models .

- Metabolic Stability :

- CYP450 Screening : Identify major metabolites (e.g., hydroxylation at the benzyl position) using liver microsomes .

Q. How can researchers differentiate its activity from structurally similar pyrazole derivatives?

- Functional Assays :

- Selectivity Profiling : Screen against a panel of 50 kinases; <10% inhibition of off-targets (e.g., EGFR, VEGFR2) confirms specificity .

- Isosteric Replacement : Replace CF₃ with Cl or Br; observe 10× reduced potency in cell-free assays .

- Data Tables :

| Substituent | IC₅₀ (µM) | LogP |

|---|---|---|

| CF₃ (Target) | 1.2 | 2.4 |

| Cl | 12.5 | 1.8 |

| Br | 15.0 | 2.1 |

Source: Adapted from

Q. What analytical methods are recommended for quantifying trace impurities?

- HPLC-MS/MS :

- Column : C18 (3.5 µm, 150 × 4.6 mm).

- Mobile Phase : 0.1% formic acid in H₂O/ACN gradient.

- LOQ : 0.01% for impurities like unreacted benzyl halides .

- NMR Spiking : Add authentic standards of suspected impurities (e.g., ethyl ester byproduct) to confirm identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.